4a-Carbinolamine tetrahydrobiopterin

Beschreibung

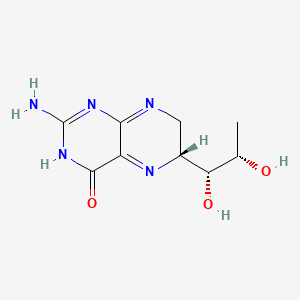

Structure

3D Structure

Eigenschaften

CAS-Nummer |

79647-29-3 |

|---|---|

Molekularformel |

C9H13N5O3 |

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17)/t3-,4+,6-/m0/s1 |

InChI-Schlüssel |

ZHQJVZLJDXWFFX-RPDRRWSUSA-N |

Isomerische SMILES |

C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |

Kanonische SMILES |

CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |

melting_point |

218 - 221 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Biochemical Mechanisms of 4a Carbinolamine Tetrahydrobiopterin Formation

Origin within Aromatic Amino Acid Hydroxylase (AAH) Catalysis

4a-Carbinolamine tetrahydrobiopterin (B1682763), also known as 4a-hydroxytetrahydrobiopterin, is a crucial intermediate in the catalytic cycle of aromatic amino acid hydroxylases (AAAHs). ontosight.aibmbreports.org These enzymes play a vital role in the biosynthesis of neurotransmitters and other essential molecules. The formation of this carbinolamine is intrinsically linked to the function of tetrahydrobiopterin (BH4) as a cofactor for these enzymes. nih.govportlandpress.com

The AAAH family, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), utilizes BH4 to activate molecular oxygen for the hydroxylation of their respective amino acid substrates. nih.govportlandpress.comnih.gov During this process, BH4 is oxidized to form the unstable 4a-carbinolamine tetrahydrobiopterin intermediate. nih.govsandiego.edu This intermediate is then dehydrated by pterin-4a-carbinolamine dehydratase (PCD) to quinonoid dihydrobiopterin (qBH2), which is subsequently reduced back to BH4 by dihydropteridine reductase (DHPR), thus completing the cofactor regeneration cycle. nih.govrcsb.orgresearchgate.net

The formation of this compound is a common mechanistic feature across the AAAH family, highlighting a conserved strategy for oxygen activation and substrate hydroxylation.

Phenylalanine hydroxylase (PAH) catalyzes the conversion of phenylalanine to tyrosine, a critical step in phenylalanine metabolism. nih.gov A deficiency in this enzyme leads to the genetic disorder phenylketonuria (PKU). ontosight.aipnas.org In the presence of phenylalanine and molecular oxygen, PAH facilitates the oxidation of its cofactor, tetrahydrobiopterin (BH4), leading to the formation of the 4a-carbinolamine intermediate. nih.gov This process is tightly coupled, meaning that for every mole of BH4 oxidized, one mole of phenylalanine is hydroxylated. nih.gov

The formation of the 4a-carbinolamine intermediate during the PAH-catalyzed reaction has been detected using ultraviolet spectroscopy. nih.gov Interestingly, this intermediate is also formed during the "uncoupled" oxidation of BH4, which can occur when tyrosine, the product of the reaction, is present instead of phenylalanine. nih.gov In this uncoupled reaction, BH4 is oxidized without a net hydroxylation of tyrosine. nih.gov The identity of the intermediate as this compound has been confirmed by its elimination upon the addition of 4a-carbinolamine dehydratase, the enzyme responsible for its dehydration. nih.gov

The formation of 7-substituted pterins, such as 7-biopterin, has been observed in individuals with a suspected deficiency in pterin-4a-carbinolamine dehydratase. uni-konstanz.deresearchgate.net This occurs through the non-enzymatic rearrangement of the accumulated 4a-carbinolamine intermediate. pnas.orguni-konstanz.de

Table 1: Phenylalanine Hydroxylase Catalysis and this compound Formation

| Condition | Substrate | BH4 Oxidation | Amino Acid Hydroxylation | 4a-Carbinolamine Formation |

|---|---|---|---|---|

| Coupled Reaction | Phenylalanine | Yes | Yes | Yes |

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. researchgate.netuib.no Similar to PAH, TH requires BH4 as a cofactor to hydroxylate tyrosine to L-DOPA. nih.govresearchgate.net The catalytic mechanism of TH also involves the formation of this compound as an intermediate. nih.govnih.gov

The binding of BH4 to the active site of TH, which contains a non-heme iron atom, is essential for the activation of molecular oxygen and subsequent hydroxylation of tyrosine. nih.govnih.gov This process results in the oxidation of BH4 to the 4a-carbinolamine form. nih.gov The regeneration of BH4 is then carried out by the actions of pterin-4a-carbinolamine dehydratase and dihydropteridine reductase. nih.govresearchgate.net Research has also shown that 7-substituted pterins can be formed from their 6-substituted isomers in the presence of tyrosine hydroxylase, indicating the formation of the 4a-carbinolamine intermediate in this reaction as well. uni-konstanz.de

Table 2: Key Components in Tyrosine Hydroxylase-Mediated 4a-Carbinolamine Formation

| Component | Role in Catalysis |

|---|---|

| Tyrosine Hydroxylase (TH) | Enzyme catalyzing the hydroxylation of tyrosine. |

| Tetrahydrobiopterin (BH4) | Essential cofactor that is oxidized. |

| Molecular Oxygen (O2) | Activated for insertion into the tyrosine ring. |

| Iron (Fe2+) | Non-heme iron at the active site, facilitates oxygen activation. |

Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the biosynthesis of serotonin. nih.gov It catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan, a reaction that also depends on the cofactor BH4. nih.govportlandpress.com The mechanism of TPH is analogous to that of PAH and TH, involving the formation of this compound. nih.govnih.gov

Within the active site of TPH, which also contains a non-heme iron atom, BH4 facilitates the activation of molecular oxygen. nih.gov This leads to the hydroxylation of tryptophan and the concomitant oxidation of BH4 to pterin-4a-carbinolamine. nih.gov The recycling of the cofactor then proceeds through the established pathway involving pterin-4a-carbinolamine dehydratase and dihydropteridine reductase to regenerate BH4. nih.gov

Molecular Oxygen Activation and Cofactor Oxidation in Carbinolamine Biogenesis

The formation of this compound is a direct consequence of the activation of molecular oxygen and the oxidation of the tetrahydrobiopterin cofactor during the catalytic cycle of aromatic amino acid hydroxylases. nih.govportlandpress.comnih.gov These enzymes utilize a non-heme iron center at their active site to coordinate both the amino acid substrate and the BH4 cofactor. nih.gov

The reaction is initiated by the binding of molecular oxygen to the reduced iron (Fe2+) center. nih.gov The bound oxygen is then activated, and in a concerted step, one oxygen atom is inserted into the aromatic ring of the amino acid substrate, while the other is transferred to the C4a position of the BH4 cofactor, forming the 4a-carbinolamine intermediate. sandiego.edu This process is a hallmark of mixed-function monooxygenases. portlandpress.com

The oxidation of BH4 to this compound is an essential part of the reaction, as it provides the reducing equivalents necessary for the activation of molecular oxygen. nih.govnih.gov The subsequent dehydration of the carbinolamine to qBH2 and its reduction back to BH4 ensures the catalytic turnover of the enzyme. bmbreports.orgrcsb.org

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4a-hydroxytetrahydrobiopterin | - |

| 5-hydroxytryptophan | - |

| 7-biopterin | - |

| 7-substituted pterins | - |

| Dihydropteridine reductase | DHPR |

| Dopamine | - |

| Epinephrine | - |

| L-DOPA | - |

| Molecular oxygen | O2 |

| Norepinephrine | - |

| Phenylalanine | - |

| Phenylalanine hydroxylase | PAH |

| Pterin-4a-carbinolamine dehydratase | PCD |

| Quinonoid dihydrobiopterin | qBH2 |

| Serotonin | - |

| Tetrahydrobiopterin | BH4 |

| Tryptophan | - |

| Tryptophan hydroxylase | TPH |

| Tyrosine | - |

The Tetrahydrobiopterin Regeneration Cycle: Focus on 4a Carbinolamine Tetrahydrobiopterin Processing

The Pterin-4a-Carbinolamine Dehydratase (PCD) and Dihydropteridine Reductase (DHPR) Coupled System

The primary pathway for recycling BH4 after its oxidation during enzymatic reactions, such as those catalyzed by aromatic amino acid hydroxylases (AAHs), involves a two-step process orchestrated by Pterin-4a-Carbinolamine Dehydratase (PCD) and Dihydropteridine Reductase (DHPR). nih.gov

In the initial step, BH4 donates electrons and is converted to the unstable intermediate, 4a-Carbinolamine tetrahydrobiopterin (B1682763) (also known as pterin-4a-carbinolamine). nih.govnih.gov PCD then catalyzes the dehydration of this carbinolamine, removing a water molecule to form quinonoid dihydrobiopterin (qBH2). uni-konstanz.denih.govnih.gov This reaction is a critical part of the regeneration cycle. uni-konstanz.de

Subsequently, the NADH-dependent enzyme DHPR reduces qBH2 back to its active tetrahydrobiopterin form, completing the cycle. nih.govnih.gov This tightly coupled system ensures the efficient regeneration of BH4, which is necessary for the continuous function of enzymes like phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. nih.govmdpi.comresearchgate.net Mutations or deficiencies in either PCD or DHPR can disrupt this cycle, leading to a systemic deficiency of BH4 and associated metabolic disorders, such as hyperphenylalaninemia. nih.govyoutube.com The enzymes PCD and DHPR are expressed in various mammalian tissues, including the liver, kidney, and brain. nih.gov

| Enzyme | Gene (Human) | Function in BH4 Regeneration | Substrate | Product |

| Pterin-4a-Carbinolamine Dehydratase (PCD) | PCBD1 medlineplus.gov | Catalyzes the dehydration of the carbinolamine intermediate. nih.gov | 4a-Carbinolamine tetrahydrobiopterin uni-konstanz.de | Quinonoid dihydrobiopterin (qBH2) nih.gov |

| Dihydropteridine Reductase (DHPR) | QDPR medlineplus.govwikipedia.org | Reduces the quinonoid intermediate back to active BH4. nih.gov | Quinonoid dihydrobiopterin (qBH2) nih.gov | Tetrahydrobiopterin (BH4) nih.gov |

Alternative and Salvage Pathways Contributing to BH4 Homeostasis

While the PCD/DHPR system is the primary recycling route, alternative and salvage pathways play a significant role in maintaining the cellular pool of BH4. nih.govmdpi.com These pathways are particularly important when the main recycling pathway is impaired or when there is an increased demand for BH4.

One key salvage pathway involves the enzyme Dihydrofolate Reductase (DHFR). nih.govnih.govresearchgate.net The quinonoid dihydrobiopterin (qBH2) formed after the PCD-catalyzed step is unstable and can rapidly rearrange to the more stable isomer, 7,8-dihydrobiopterin (BH2). nih.gov This BH2 isomer is not a substrate for DHPR but can be reduced to BH4 by DHFR. nih.govnih.gov This pathway, therefore, provides an alternative route to regenerate the active cofactor from its oxidized form. portlandpress.comnih.gov The intracellular ratio of BH4 to BH2 is a critical determinant of enzyme function, and DHFR is vital in maintaining this balance. nih.govnih.gov

| Pathway Component | Key Enzyme(s) | Function | Relevance |

| DHFR-mediated Reduction | Dihydrofolate Reductase (DHFR) | Reduces 7,8-dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4). nih.govresearchgate.netnih.gov | Compensates for the non-enzymatic conversion of qBH2 to the DHPR-inactive BH2 form. nih.gov |

| Sepiapterin (B94604) Conversion | Sepiapterin Reductase (SR), Dihydrofolate Reductase (DHFR) | Converts sepiapterin to BH2, which is then reduced to BH4. nih.govnih.gov | Provides a route to synthesize BH4 from a precursor, bypassing the de novo pathway. nih.gov |

Distinctions in Nitric Oxide Synthase (NOS) Cofactor Cycling

The role and regeneration of tetrahydrobiopterin in the context of Nitric Oxide Synthase (NOS) enzymes exhibit distinct differences compared to the cycle in aromatic amino acid hydroxylases. nih.gov All three isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—require BH4 as a cofactor for the synthesis of nitric oxide (NO) from L-arginine. nih.govnih.govnih.gov

Unlike in AAH reactions, where BH4 is oxidized to this compound, the catalytic cycle of NOS involves a different mechanism. nih.gov During NO synthesis, BH4 donates an electron to the heme center of the enzyme, forming a protonated trihydrobiopterin cation radical (BH3•+). nih.govnih.gov This radical is then reduced back to BH4 within the same catalytic cycle by an electron transferred from the flavins in the reductase domain of the NOS enzyme itself. nih.govnih.gov This effectively means that BH4 is regenerated in situ after each catalytic turnover, without being released from the enzyme. nih.gov

This internal recycling mechanism is crucial for maintaining the "coupled" state of NOS. mdpi.com In a coupled state, the enzyme efficiently produces NO. mdpi.com However, if BH4 levels are insufficient or if the cofactor becomes oxidized to BH2, the enzyme can become "uncoupled." mdpi.comnih.gov In an uncoupled state, NOS produces superoxide anions (O2•−) instead of or in addition to NO. mdpi.comreactome.org The intracellular BH4:BH2 ratio is therefore a critical regulator of NOS function, determining whether it produces the signaling molecule NO or the reactive oxygen species superoxide. nih.govnih.gov

| Feature | Aromatic Amino Acid Hydroxylases (AAHs) | Nitric Oxide Synthase (NOS) |

| Oxidized BH4 Intermediate | This compound nih.gov | Trihydrobiopterin cation radical (BH3•+) nih.gov |

| Regeneration Mechanism | External, two-enzyme system (PCD and DHPR) nih.gov | Internal, single-enzyme cycle nih.gov |

| Enzyme State | Catalysis is dependent on continuous external cofactor supply. nih.gov | "Coupled" state (produces NO) or "uncoupled" state (produces superoxide) depending on BH4 availability. mdpi.comnih.gov |

Metabolic and Cellular Consequences of 4a Carbinolamine Tetrahydrobiopterin Processing

Impact on Aromatic Amino Acid Homeostasis

4a-Carbinolamine tetrahydrobiopterin (B1682763) is an intermediate in the enzymatic reactions catalyzed by aromatic amino acid hydroxylases. These enzymes, which include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, require BH4 as a cofactor. During these reactions, BH4 is oxidized to 4a-carbinolamine tetrahydrobiopterin. nih.govnih.gov The regeneration of BH4 from this intermediate is essential for the continued activity of these enzymes and, consequently, for the homeostasis of aromatic amino acids.

The conversion of phenylalanine to tyrosine is catalyzed by phenylalanine hydroxylase (PAH), a reaction for which BH4 is an absolute requirement. nih.govnih.gov In this catalytic cycle, BH4 is oxidized to form the unstable intermediate this compound. nih.gov This intermediate is then dehydrated by the enzyme pterin-4a-carbinolamine dehydratase (PCD) to quinonoid dihydrobiopterin (qBH2). nih.govmdpi.com Subsequently, dihydropteridine reductase (DHPR) reduces qBH2 back to BH4, thus completing the cycle and allowing for another round of phenylalanine hydroxylation. nih.govresearchgate.net

Deficiencies in the enzymes responsible for regenerating BH4 from this compound, namely PCD and DHPR, can lead to a condition known as hyperphenylalaninemia, which is characterized by elevated levels of phenylalanine in the blood. nih.govnih.gov This underscores the critical role of this compound processing in maintaining phenylalanine homeostasis. The efficient conversion of this compound back to BH4 is therefore a key regulatory point in phenylalanine metabolism.

Similar to phenylalanine hydroxylation, the hydroxylation of tyrosine and tryptophan, catalyzed by tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH) respectively, also involves the formation of this compound. researchgate.netnih.gov These reactions are the rate-limiting steps in the biosynthesis of the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and serotonin. nih.govtandfonline.com

The continuous supply of BH4, ensured by the efficient recycling from this compound, is therefore essential for the sustained synthesis of these vital neurotransmitters. nih.gov Any impairment in the processing of this compound can lead to a deficiency in these neurotransmitters, resulting in various neurological disorders. nih.govtaylorandfrancis.com Research has shown that during the tyrosine-dependent oxidation of tetrahydrobiopterin by phenylalanine hydroxylase, a spectral intermediate with absorbance essentially identical to that of the carbinolamine is detected. nih.gov

Implications for Monoamine Neurotransmitter Biosynthesis

The synthesis of monoamine neurotransmitters, including serotonin and the catecholamines, is critically dependent on the availability of BH4 as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase. nih.govresearchgate.net The formation of this compound and its subsequent recycling to BH4 are integral to this process. researchgate.net

A disruption in the recycling pathway of BH4 from this compound can lead to a reduction in the cellular pool of BH4, thereby limiting the activity of TH and TPH. nih.govresearchgate.net This, in turn, results in decreased production of dopamine, norepinephrine, epinephrine, and serotonin. taylorandfrancis.com Deficiencies in the enzymes PCD and DHPR, which are directly involved in the processing of this compound, have been linked to severe neurological dysfunction due to the resulting neurotransmitter deficiencies. mdpi.com

Table 1: Enzymes and their role in this compound Processing and Neurotransmitter Synthesis

| Enzyme | Role in this compound Processing | Impact on Monoamine Neurotransmitter Synthesis |

| Phenylalanine Hydroxylase (PAH) | Catalyzes the formation of this compound from BH4 during phenylalanine hydroxylation. | Indirectly, by competing for the available BH4 pool. |

| Tyrosine Hydroxylase (TH) | Catalyzes the formation of this compound from BH4 during tyrosine hydroxylation. | Directly involved in the rate-limiting step of catecholamine synthesis. |

| Tryptophan Hydroxylase (TPH) | Catalyzes the formation of this compound from BH4 during tryptophan hydroxylation. | Directly involved in the rate-limiting step of serotonin synthesis. |

| Pterin-4a-carbinolamine dehydratase (PCD) | Dehydrates this compound to quinonoid dihydrobiopterin. | Essential for the regeneration of BH4, and thus for sustained neurotransmitter synthesis. |

| Dihydropteridine reductase (DHPR) | Reduces quinonoid dihydrobiopterin to BH4. | Crucial for the final step of BH4 regeneration, ensuring a continuous supply for TH and TPH. |

Interconnections with Nitric Oxide Metabolism and Endothelial Function

In the context of nitric oxide (NO) synthesis by nitric oxide synthases (NOS), the role of BH4 and its derivatives is distinct from its function in aromatic amino acid hydroxylation. During NO synthesis, BH4 is not oxidized to this compound. nih.govahajournals.org Instead, it donates an electron to the heme iron of the enzyme, forming a trihydrobiopterin radical cation, which is then reduced back to BH4 within the catalytic cycle. nih.gov

Broader Interconnections with Cellular Metabolism (e.g., Folate Pathways)

The metabolism of this compound and the broader recycling of BH4 are interconnected with other fundamental cellular metabolic pathways, most notably folate metabolism. Dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, can also reduce dihydrobiopterin (BH2) to BH4, providing an alternative "salvage" pathway for BH4 regeneration. nih.gov

Furthermore, there is evidence of a reciprocal relationship between tetrahydrobiopterin and folate coenzymes. nih.gov For instance, methylenetetrahydrofolate reductase, another crucial enzyme in the folate cycle, may be able to regenerate BH4 from quinonoid dihydrobiopterin. nih.gov This suggests a metabolic crosstalk between these two families of coenzymes, where the processing of pterin (B48896) intermediates, including those derived from this compound, can influence folate-dependent one-carbon metabolism and vice versa. xiahepublishing.com This interplay is significant for a range of cellular processes, including nucleotide synthesis and methylation reactions.

Advanced Research Methodologies and Perspectives in 4a Carbinolamine Tetrahydrobiopterin Research

Biochemical Purification and Enzymatic Characterization Methodologies

The isolation and characterization of pterin-4a-carbinolamine dehydratase (PCD) have been crucial for understanding its catalytic mechanism and role in tetrahydrobiopterin (B1682763) regeneration. Purification strategies for PCD from various sources, including human and rat liver, have been developed, typically involving a series of chromatographic steps. core.ac.ukresearchgate.net

A common purification protocol for human liver PCD involves initial homogenization of the tissue followed by centrifugation. The resulting supernatant undergoes hydrophobic interaction chromatography on a Phenyl Sepharose column, a step that effectively separates PCD based on its hydrophobic properties. Further purification is achieved through techniques such as chromatofocusing, which separates proteins based on their isoelectric point, and gel filtration chromatography (e.g., using Sephacryl S-200) to separate by size. core.ac.uk This multi-step process can result in a significant purification fold, with one study reporting a 990-fold purification of PCD from human liver with a 30% yield. core.ac.ukresearchgate.net

Enzymatic characterization of purified PCD is essential to determine its kinetic parameters and substrate specificity. The activity of PCD is often assayed by its ability to stimulate the activity of phenylalanine hydroxylase (PAH) in a coupled reaction. core.ac.ukresearchgate.net This is because PCD-catalyzed dehydration of 4a-carbinolamine tetrahydrobiopterin is a key step in the regeneration of the PAH cofactor, tetrahydrobiopterin. The rate of the reaction can be monitored fluorimetrically or by measuring the consumption of a substrate like NADH at 340 nm in the presence of dihydropteridine reductase. The purified enzyme's ability to dehydrate synthetic pterin (B48896) substrates, such as 6,6-dimethyl-7,8-dihydropterin-4a-carbinolamine, can also be assessed. researchgate.net

Molecular Engineering and Mutagenesis for Structure-Function Analysis

Molecular engineering and site-directed mutagenesis have been indispensable tools for dissecting the structure-function relationships of pterin-4a-carbinolamine dehydratase (PCD). By altering specific amino acid residues within the enzyme, researchers can probe their roles in catalysis, substrate binding, and protein stability.

Studies on PCD from Pseudomonas aeruginosa have utilized site-directed mutagenesis to investigate the roles of putative active site residues. Based on the three-dimensional structure, key histidine residues (His73, His74, and His91) were identified and functionally replaced. nih.gov The characterization of these mutants revealed their involvement in the dehydration catalysis, and their spatial positions were found to be conserved with corresponding histidines in human PCD, suggesting a conserved catalytic mechanism across species. nih.gov

In humans, PCD is also known as the dimerization cofactor of hepatocyte nuclear factor 1α (DCoH), reflecting its dual role in metabolism and transcription. Site-directed mutagenesis has been employed to unravel the relationship between these two functions. pnas.org By creating mutations in the active site and other domains of the protein, it was demonstrated that the enzymatic and transcriptional coactivator functions can be separated. pnas.org For instance, a Cys81Arg mutation has been linked to a form of hyperphenylalaninemia, highlighting the physiological importance of this residue. researchgate.net The creation of Cys81Ser and Cys81Arg mutants for in vitro studies has allowed for a detailed examination of the effects of these mutations on both enzymatic activity and protein structure. researchgate.netrero.ch

Spectroscopic and Biophysical Approaches to Pterin-Enzyme Interactions

Spectroscopic and biophysical techniques provide valuable insights into the dynamic interactions between pterin substrates and the pterin-4a-carbinolamine dehydratase (PCD) enzyme. Fluorescence spectroscopy, in particular, has been a powerful tool for studying these interactions.

The intrinsic tryptophan fluorescence of PCD can be utilized to monitor the binding of various pterin compounds. The binding of pterins to the active site often leads to a quenching of this tryptophan fluorescence, and the extent of this quenching can be used to determine binding affinities. researchgate.netresearchgate.net This method has been used to demonstrate the presence of a specific binding site for pterins on the enzyme. researchgate.netresearchgate.net

In addition to fluorescence, other biophysical methods are employed to characterize the structural and dynamic properties of PCD. Gel filtration chromatography can be used to determine the oligomeric state of the enzyme, revealing that mammalian PCD behaves as a tetramer. researchgate.netresearchgate.net Cross-linking experiments can further confirm the presence of monomeric, dimeric, trimeric, and tetrameric forms. researchgate.netresearchgate.net These techniques, combined with mutagenesis, have shown that the single cysteine residue (Cys81) in human PCD is exposed but not essential for catalytic activity, as its modification with sulfhydryl-modifying reagents does not affect enzyme function. researchgate.netresearchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the structure, dynamics, and function of enzymes at an atomic level. nih.govchemrxiv.org These methods allow researchers to simulate the behavior of proteins and their interactions with substrates over time, providing insights that can be difficult to obtain through experimental approaches alone.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the enzymatic reaction itself, providing detailed information about the reaction pathway and the transition states involved. chemrxiv.org This can help to elucidate the precise roles of catalytic residues in the dehydration of this compound. By combining computational predictions with experimental data from mutagenesis and kinetic studies, a more complete understanding of the enzyme's mechanism can be achieved. nih.gov

Phylogenomic and Evolutionary Analysis of Pterin-4a-Carbinolamine Dehydratase Families

Phylogenomic and evolutionary analyses provide a broad perspective on the distribution, function, and diversification of pterin-4a-carbinolamine dehydratase (PCD) enzymes across different life forms. PCDs belong to the COG2154 family of proteins, which are found in a wide range of organisms, including plants and microorganisms. nih.govnih.govresearchgate.net

Phylogenetic analysis of COG2154 proteins has revealed interesting evolutionary relationships. For instance, in higher and lower plants, two distinct COG2154 proteins have been identified: a mitochondrial version that exhibits PCD activity and a non-canonical, plastidial version that lacks this activity. nih.govnih.govresearchgate.net Evolutionary studies suggest that the plastidial form arose from the mitochondrial form early in the plant lineage. nih.govnih.govresearchgate.net

Functional complementation assays in Escherichia coli have been used to test the PCD activity of diverse COG2154 proteins from various organisms. nih.govresearchgate.net These studies have shown that many microbial COG2154 proteins possess PCD activity, even in organisms that lack the aromatic amino acid hydroxylases that are typically associated with PCD function. nih.govnih.govresearchgate.net This suggests that PCD may have other roles in these organisms, such as an ancillary function in molybdopterin cofactor metabolism. nih.govnih.govresearchgate.net Through these comparative analyses, a signature motif for PCD activity has been proposed: [EDKH]-x(3)-H-[HN]-[PCS]-x(5,6)-[YWF]-x(9)-[HW]-x(8,15)-D. nih.govnih.govresearchgate.net

Investigation of PCD's Dual Enzymatic and Transcriptional Coactivator Roles

A fascinating aspect of mammalian pterin-4a-carbinolamine dehydratase (PCD) is its dual functionality. In addition to its catalytic role in tetrahydrobiopterin regeneration, it also acts as the dimerization cofactor for the transcription factor hepatocyte nuclear factor 1α (HNF1α), and is therefore also known as DCoH. pnas.orgnih.govnih.gov

The investigation into this dual role has revealed that the enzymatic and transcriptional coactivator functions are distinct and can be separated. pnas.orgnih.gov The binding sites for the pterin substrate and for HNF1α are located in different regions of the protein. nih.gov Complex formation with HNF1α does not appear to affect the PCD enzymatic activity. nih.gov

Site-directed mutagenesis has been a key technique in dissecting these two roles. Studies have shown that while single mutations in the active site can abolish enzymatic activity without significantly impacting the transcriptional coactivator function, double mutations in the active center can reduce transcriptional activity. pnas.org This suggests that some active site residues may also be involved in interactions with other molecules during transcription. pnas.org The discovery of this bifunctional protein has opened up new avenues of research into the links between metabolic pathways and the regulation of gene expression. pnas.org The overexpression of PCD/DCoH has been observed in some cancers, such as colorectal tumors, suggesting a potential role in pathophysiology. nih.gov

Q & A

Basic Research Questions

Q. What is the catalytic role of 4a-carbinolamine tetrahydrobiopterin in aromatic amino acid hydroxylases?

- Methodological Answer : this compound is a transient intermediate formed during the hydroxylation of aromatic amino acids (e.g., phenylalanine to tyrosine) catalyzed by enzymes like phenylalanine hydroxylase (PAH). Its formation occurs via a one-electron transfer from tetrahydrobiopterin (BH4) to the ferric iron center of the enzyme, generating a radical cation intermediate . Researchers can monitor this process using stopped-flow spectrophotometry to capture reaction kinetics or employ isotopic labeling (e.g., ) to track oxygen incorporation into substrates .

Q. How is this compound recycled back to tetrahydrobiopterin in enzymatic systems?

- Methodological Answer : The enzyme pterin 4a-carbinolamine dehydratase (PCD) catalyzes the dehydration of this compound to form quinonoid dihydrobiopterin, which is subsequently reduced by dihydropteridine reductase (QDPR) to regenerate BH4 . To assay PCD activity, researchers use high-performance liquid chromatography (HPLC) to quantify intermediates or employ UV-visible spectroscopy to detect absorbance changes at 250–300 nm, characteristic of carbinolamine dehydration .

Advanced Research Questions

Q. What experimental strategies are employed to study the pH-dependent stability of this compound?

- Methodological Answer : The stability of this compound is inversely correlated with pH due to acid-catalyzed dehydration . Researchers can perform kinetic studies across a pH gradient (e.g., pH 5–9) using buffered solutions and monitor decay rates via time-resolved spectroscopy. Nuclear magnetic resonance (NMR) spectroscopy may also elucidate structural changes in the carbinolamine intermediate under varying conditions .

Q. How do researchers distinguish enzymatic vs. non-enzymatic dehydration pathways for this compound?

- Methodological Answer : Comparative studies using PCD-knockout models or inhibitors (e.g., 5-deaza-4a-hydroxy analog) can isolate non-enzymatic pathways . Non-enzymatic dehydration is typically slower and pH-dependent, whereas enzymatic dehydration by PCD follows Michaelis-Menten kinetics. Mass spectrometry or -NMR can identify byproducts like primapterin, which accumulates in non-enzymatic pathways .

Q. What are the implications of pterin 4a-carbinolamine dehydratase (PCD) mutations in metabolic disorders?

- Methodological Answer : PCD deficiency causes primapterinuria, a variant of hyperphenylalaninemia, due to impaired BH4 recycling . Researchers diagnose this via urine pterin profiling using HPLC with fluorescence detection. Functional studies involve expressing mutant PCD in E. coli and measuring enzyme activity via kinetic assays .

Q. How do BH4-dependent enzymes (e.g., aromatic hydroxylases vs. nitric oxide synthases) differ in their utilization of this compound?

- Methodological Answer : Aromatic hydroxylases release this compound as a byproduct, requiring PCD/QDPR for recycling, whereas nitric oxide synthases retain BH4 in a tightly bound state without intermediate release . Comparative studies use enzyme-specific inhibitors (e.g., L-NAME for NOS) and X-ray crystallography to analyze cofactor binding modes .

Key Research Gaps and Future Directions

- Mechanistic Insights : Resolving the crystal structure of this compound bound to PAH could clarify its role in electron transfer .

- Clinical Diagnostics : Developing rapid, non-invasive biomarkers (e.g., salivary pterins) for PCD deficiency .

- Comparative Enzymology : Exploring evolutionary divergence in BH4 utilization across enzyme classes using phylogenetic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.